tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate
Description
tert-Butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate is a hydrazone-based compound featuring a tert-butyl ester group, a chloro substituent, and a (4-methylphenyl)hydrazinylidene moiety. Its Z-configuration around the central C=N bond is critical for its stereochemical properties, as observed in structurally related compounds . These analogs are frequently studied for their applications in materials science and pharmaceutical intermediates, with crystallographic data often resolved using software suites like SHELX and WinGX .
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3/b16-11- |
InChI Key |
QRPZPTLFYCOBRC-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C(=O)OC(C)(C)C)\Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate typically involves the diazotization of 4-methylaniline (p-toluidine) followed by coupling with a suitable chloro-substituted acetoacetate ester, here the tert-butyl ester of 2-chloroacetoacetate. This approach parallels the synthesis of related hydrazone esters such as ethyl or methyl 2-chloro-2-(4-methoxyphenyl)hydrazinylidene acetates.
Detailed Preparation Methodology and Conditions
| Step | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|
| Diazotization | 4-methylaniline (5–100 g), HCl (concentrated), NaNO2 (40% aqueous), 0–10 °C | Slow addition of NaNO2 to maintain low temperature and avoid decomposition | Formation of diazonium salt solution |
| Coupling Reaction | tert-butyl 2-chloroacetoacetate, dichloromethane/water biphasic system, sodium acetate, triethylbenzylammonium chloride (PTC), 0–10 °C, 1–2 h | PTC critical for phase transfer; low temperature reduces impurities | Yields typically 97–98%; purity >96% (HPLC) |
| Work-up | Separation of organic phase, extraction of aqueous phase with DCM, washing with saturated NaHCO3 and brine, drying over Na2SO4, solvent evaporation | Efficient removal of impurities; no complex purification needed | Solid product, yellow-brown, mp ~96–98 °C |
Research Findings and Optimization Insights
Solvent Choice :
Ethyl acetate as solvent leads to a biphasic system with longer reaction times (>12 h) and more impurities, resulting in lower yields (~74%).
Methanol as solvent provides a homogeneous reaction but results in insoluble black sticky solids with impurities, complicating purification and yielding ~76%.
Dichloromethane/water biphasic systems with PTC offer optimal balance, shorter reaction times (1–2 h), high yields (97–98%), and high purity (>96%).Phase Transfer Catalysts (PTC) :
Quaternary ammonium salts such as triethylbenzylammonium chloride are preferred for their efficiency in transferring diazonium salts into the organic phase, enhancing reaction rates and yields.Temperature Control :
Maintaining reaction temperature below 10 °C is critical to minimize side reactions and decomposition of diazonium salts, ensuring high purity and yield.Purity and Characterization :
The product typically exhibits melting points around 96–98 °C and purity above 96% by HPLC without further purification. Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.
Comparative Data Table of Preparation Conditions (Adapted from Related Compounds)
| Parameter | Ethyl Acetate Solvent | Methanol Solvent | Dichloromethane/Water + PTC |
|---|---|---|---|
| Reaction Type | Biphasic | Homogeneous | Biphasic |
| Reaction Time | >12 hours | ~1–2 hours | 1–2 hours |
| Yield (%) | ~74 | ~76 | 97–98 |
| Product Purity (HPLC, %) | Moderate | Low | >96 |
| Post-reaction Work-up | Simple | Complex | Simple |
| Impurities | Higher | Higher | Low |
| Temperature Control | Required | Required | Strict (<10 °C) |
| Phase Transfer Catalyst | Not always used | Not used | Quaternary ammonium salts |
Chemical Reactions Analysis
tert-Butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
tert-Butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloro substituent and tert-butyl ester group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The tert-butyl compound belongs to a family of (2Z)-2-chloro-2-(arylhydrazinylidene)acetates, where structural diversity arises from:
Ester Group : Methyl, ethyl, or tert-butyl.
Aryl Substituent : Electron-donating (e.g., 4-methyl, 4-methoxy) or electron-withdrawing (e.g., 4-chloro) groups.
Data Table: Key Properties of Selected Analogs
Key Findings and Trends
Ethyl and methyl analogs exhibit well-defined monoclinic systems (e.g., P2₁/c for the ethyl 4-methylphenyl derivative ). Molecular Weight: Increasing ester size (methyl → ethyl → tert-butyl) raises molecular weight, impacting density and volatility.
The 4-methoxy variant exhibits a higher melting point (94°C) compared to non-methoxy analogs . Electron-Withdrawing Groups (4-Chloro): Chlorine substituents increase molecular polarity, as reflected in the higher logP (2.55) of the methyl 4-chlorophenyl derivative .
Crystallographic Behavior: The ethyl 4-methylphenyl compound crystallizes in a monoclinic system (a = 4.6152 Å, b = 9.9444 Å, c = 26.3152 Å) with Z-configuration dominance . Similar trends are expected for the tert-butyl analog, though steric hindrance might lead to distinct unit cell parameters.
Safety and Handling :
- Ethyl 4-methoxyphenyl derivatives require adherence to GHS safety protocols, including proper ventilation and protective equipment . Tert-butyl analogs likely demand similar precautions due to shared reactive functional groups.
Configuration and Stability
All analogs adopt a Z-configuration unless steric or electronic factors favor the E-form. For example, a derivative with a 3-chloro-4-methylphenyl group retains the Z-configuration despite increased steric demand , underscoring the stability of the Z-isomer in this chemical class.
Biological Activity
tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by its unique structural features, including a tert-butyl group that enhances lipophilicity, potentially influencing its biological activity. This compound is of interest for its possible applications in medicinal chemistry and organic synthesis.
- Molecular Formula : CHClNO
- Molar Mass : 240.69 g/mol
- Density : 1.19 ± 0.1 g/cm³ (predicted)
- Melting Point : 142-143 °C
Biological Activity Overview
The biological activity of this compound has not been extensively studied, but preliminary findings suggest potential applications in various therapeutic areas.
1. Anticancer Activity
Research has shown that hydrazone derivatives can exhibit significant anticancer properties. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of microtubule organization and triggering apoptotic pathways, which may also be applicable to this compound.
2. Enzyme Inhibition
Compounds with similar structures have been explored as inhibitors of various enzymes, including tyrosine kinases. The presence of a hydrazone moiety may confer enzyme inhibitory properties to this compound, making it a candidate for further investigation in this area.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with chloroacetates under controlled conditions to form the desired hydrazone product. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
